molecular formula C16H21N3OS B6625515 [3-[[1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]amino]phenyl]methanol

[3-[[1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]amino]phenyl]methanol

Cat. No.: B6625515
M. Wt: 303.4 g/mol
InChI Key: AMFQCEDOLRNTSH-UHFFFAOYSA-N
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Description

[3-[[1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]amino]phenyl]methanol is a complex organic compound that features a thiazole ring, a piperidine ring, and a phenylmethanol group

Properties

IUPAC Name

[3-[[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]amino]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-12-11-21-16(17-12)19-7-5-14(6-8-19)18-15-4-2-3-13(9-15)10-20/h2-4,9,11,14,18,20H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFQCEDOLRNTSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)N2CCC(CC2)NC3=CC=CC(=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[[1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]amino]phenyl]methanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the formation of the piperidine ring. The final step involves the coupling of these intermediates with a phenylmethanol derivative under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[3-[[1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]amino]phenyl]methanol can undergo various chemical reactions, including:

    Oxidation: The phenylmethanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The thiazole ring can be reduced under specific conditions to form a dihydrothiazole derivative.

    Substitution: The amino group on the piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the phenylmethanol group yields an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups onto the piperidine ring.

Scientific Research Applications

Chemistry

In chemistry, [3-[[1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]amino]phenyl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with specific proteins or enzymes makes it a valuable tool for understanding biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of [3-[[1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]amino]phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • [2-[[1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]amino]phenyl]methanol
  • [4-[[1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]amino]phenyl]methanol
  • [3-[[1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]amino]phenyl]ethanol

Uniqueness

What sets [3-[[1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]amino]phenyl]methanol apart from similar compounds is its specific substitution pattern and the presence of the phenylmethanol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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